molecular formula C18H14ClNO3S B10942686 Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B10942686
M. Wt: 359.8 g/mol
InChI Key: VZWIDRDOUPNVFR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene class This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a methyl ester, and a 4-methylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves a multi-step process:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzothiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The acylated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amidation: The chlorinated intermediate is reacted with methylamine to form the amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzothiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-3-[(4-chlorophenyl)thio]-2-[(4-methylbenzoyl)amino]acrylate
  • Methyl 2-acetyl-3-[(4-chlorophenyl)acrylate
  • 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylic acid

Uniqueness

Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate stands out due to its specific substitution pattern on the benzothiophene core, which imparts unique chemical reactivity and potential biological activity. Its combination of a chloro group, a methyl ester, and a 4-methylbenzoyl amide makes it distinct from other similar compounds.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H14ClNO3S/c1-10-3-5-11(6-4-10)17(21)20-12-7-8-13-14(9-12)24-16(15(13)19)18(22)23-2/h3-9H,1-2H3,(H,20,21)

InChI Key

VZWIDRDOUPNVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl

Origin of Product

United States

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